6-[(3-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Description
6-[(3-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a cyclohexene-based carboxylic acid derivative featuring a 3-fluorophenyl carbamoyl substituent at the 6-position. Such compounds are typically synthesized via Diels-Alder reactions or carbamoylation of cyclohexene carboxylic acid precursors, as seen in related syntheses . Fluorine substitution is strategically employed in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve target binding .
Properties
IUPAC Name |
6-[(3-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h1-5,8,11-12H,6-7H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBMUEVAQMGPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[(3-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H16FNO3
- Molecular Weight : 277.29 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1C=CCC(C1C(=O)NCC2=CC=C(C=C2)F)C(=O)O
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an enzyme inhibitor and its effects on different cell lines.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and apoptosis. Its interaction with specific enzymes can lead to significant biological outcomes, including anti-inflammatory and anticancer effects.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including U937 (human myeloid leukemia) and A431 (human epidermoid carcinoma). The structure-activity relationship (SAR) analysis highlighted that the presence of the fluorophenyl group is crucial for enhancing the anticancer activity of the compound .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The compound binds to the active sites of target enzymes, inhibiting their activity.
- Receptor Modulation : It interacts with cell surface receptors, influencing signal transduction pathways critical for cell survival and proliferation.
- Gene Expression Regulation : The compound may modulate gene expression related to apoptosis and cell cycle regulation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Journal of Medicinal Chemistry (2023) | Demonstrated effective inhibition of U937 cell proliferation with IC50 values indicating significant cytotoxicity. |
| Pharmaceutical Research (2022) | Investigated the compound's role in modulating inflammatory pathways, showing potential anti-inflammatory properties. |
| Bioorganic & Medicinal Chemistry Letters (2024) | Explored SAR and identified key structural features that enhance biological activity, particularly the fluorophenyl moiety. |
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals unique attributes:
| Compound | Structure | Biological Activity |
|---|---|---|
| 6-{[3-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid | Contains trifluoromethyl group | Exhibits lower cytotoxicity compared to 6-[(3-Fluorophenyl)carbamoyl] |
| Cyclohexanecarboxylic acid | Lacks fluorophenyl moiety | Minimal biological activity observed |
| 1-Cyclohexene-1-carboxylic acid | Similar structure without fluorine substitution | Lower enzyme inhibition potential |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key structural analogs, their substituents, and physicochemical
*Estimated based on fluorine’s lipophilicity contribution (Hansch π-value: +0.14).
†Estimated using chloro (+0.71) and methyl (+0.56) substituent contributions.
‡Experimental values from docking studies .
Key Observations:
- Fluorine vs. Chlorine/Methyl Groups : The 3-fluorophenyl analog is expected to exhibit lower LogP (~1.6) compared to the 3-chloro-4-methylphenyl derivative (LogP ~2.1), enhancing aqueous solubility. Fluorine’s electron-withdrawing nature may also influence electronic properties and metabolic stability .
- Pharmacological Potential: The piperazine-containing analog (ZINC00627464) demonstrated strong estrogen receptor alpha inhibition (docking score: -30.31), suggesting that the target compound’s fluorophenyl group could be optimized for similar therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-[(3-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, and how are intermediates characterized?
- Methodology : The compound can be synthesized via carbamoylation of cyclohex-3-ene-1-carboxylic acid derivatives using 3-fluorophenyl isocyanate under anhydrous conditions. Key steps include:
- Reaction conditions : Use of a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours under nitrogen .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Characterization : Confirm intermediate structures via -NMR (e.g., carbamoyl proton at δ 8.2–8.5 ppm) and FTIR (C=O stretch at ~1680 cm) .
Q. How do environmental factors (pH, temperature) influence the stability of this compound?
- Experimental design :
- pH stability : Incubate the compound in buffered solutions (pH 2–10) at 25°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Degradation peaks emerge below pH 4 due to carboxylic acid protonation .
- Thermal stability : Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). Decomposition onset occurs at ~180°C, indicating suitability for high-temperature applications .
Advanced Research Questions
Q. What strategies enhance the corrosion-inhibition efficiency of polymeric coatings derived from this compound?
- Data-driven approach :
-
Electropolymerization : Deposit poly-6-[(3-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (PACC) on low-carbon steel (LCS) using 1.7 V DC for 45 minutes in 0.003 M monomer/ethanol solution with HSO .
-
Nanocomposite optimization : Incorporate 1–2 wt% ZrO or MgO nanoparticles into PACC. Efficiency increases from 77.5% (pure PACC) to 99.7% (PACC-MgO) via enhanced barrier properties. Validate using electrochemical impedance spectroscopy (EIS) and Tafel plots .
Coating Type Protection Efficiency (%) Corrosion Current (μA/cm) PACC 77.5 12.4 PACC-ZrO 85.0 7.8 PACC-MgO 99.7 0.3
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?
- Molecular dynamics (MD) protocols :
- Docking : Use AutoDock Vina to simulate binding to human ornithine aminotransferase (hOAT). Identify key residues (e.g., Lys292, Thr322) forming covalent adducts .
- Quantum mechanics (QM) : Optimize transition states with Gaussian 09 (B3LYP/6-31G*). Calculate activation energies for carbamoyl group reactivity .
Q. What analytical techniques resolve contradictions in crystallographic data for derivatives of this compound?
- Crystallographic refinement :
- Use SHELXL for small-molecule refinement. Address disorder in the cyclohexene ring via PART instructions and ISOR restraints .
- Validate hydrogen bonding using PLATON’s ADDSYM tool to detect missed symmetry operations.
Methodological Considerations
- Spectral discrepancies : If NMR signals for the fluorophenyl group appear split, confirm via -F NMR (δ -110 to -115 ppm for meta-F) to rule out rotational isomerism .
- Electrochemical artifact mitigation : Pre-polish LCS electrodes with 2500-grit SiC paper and degrease with acetone to ensure reproducible coating adhesion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
